For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Mercaptopropanol: Chemical Properties and Structure
This document provides a comprehensive technical overview of 2-Mercaptopropanol (also known as 2-sulfanylpropan-1-ol), a bifunctional organic compound featuring both a thiol and a hydroxyl group.[1][2] Its unique structure makes it a valuable reagent in various chemical and pharmaceutical applications. This guide covers its chemical and physical properties, structural details, synthesis and purification protocols, analytical methods, and safety information.
Chemical Structure and Identification
2-Mercaptopropanol is a simple, chiral molecule containing a primary alcohol and a secondary thiol. Its structure is foundational to its chemical reactivity, particularly its roles as a reducing agent and a nucleophile.
Caption: Chemical Structure of 2-Mercaptopropanol.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-sulfanylpropan-1-ol | [2] |
| CAS Number | 3001-64-7 | [2][3] |
| Molecular Formula | C₃H₈OS | [2][3][4][5][6] |
| SMILES | CC(S)CO | [4][5] |
| InChI | InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | [2][4][5][6] |
| InChIKey | QNNVICQPXUUBSN-UHFFFAOYSA-N |[2][4][5][6] |
Physicochemical Properties
2-Mercaptopropanol is a colorless to light yellow liquid.[1] It is soluble in water and a majority of organic solvents, including alcohols, ethers, and ketones.[1]
Table 2: Quantitative Physicochemical Data
| Property | Value | Unit | Source / Note |
|---|---|---|---|
| Molecular Weight | 92.16 | g/mol | [2][4][6] |
| Monoisotopic Mass | 92.02958605 | Da | [2][5] |
| pKa | 10.08 ± 0.10 | Predicted[3] | |
| Normal Boiling Point (Tboil) | 422.64 | K | Joback Calculated[4] |
| Normal Melting Point (Tfus) | 205.85 | K | Joback Calculated[4] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 0.297 | Crippen Calculated[4] | |
| XLogP3-AA | 0.3 | Predicted[2][5] | |
| Topological Polar Surface Area | 21.2 | Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] | |
| Hydrogen Bond Acceptor Count | 2 | [3] | |
| Kovats Retention Index (Standard non-polar) | 769 | [2] |
| Kovats Retention Index (Standard polar) | 1485 | |[2] |
Synthesis and Purification Protocols
Synthesis of 2-Mercaptopropanol
A common laboratory-scale synthesis involves the reaction of an epoxide with hydrogen sulfide. A generalized method is presented below.
Experimental Protocol: Synthesis from Propylene Oxide
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base: Add a suitable solvent, such as methanol, to the flask and cool the solution to 0 °C using an ice bath. Add a catalytic amount of a base, such as sodium methoxide.
-
Reactant Addition: Slowly bubble hydrogen sulfide (H₂S) gas through the cooled solution. Concurrently, add propylene oxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the base. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Mercaptopropanol.
Caption: General workflow for the synthesis of 2-Mercaptopropanol.
Purification Methodologies
The choice of purification technique depends on the scale of the synthesis and the impurity profile.
-
Flash Column Chromatography: This is a highly effective method for removing polar and non-polar impurities. A silica gel column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be employed to isolate the pure product.[7]
-
Distillation: For larger-scale preparations where the product is thermally stable, fractional distillation under reduced pressure (vacuum distillation) is an excellent method for achieving high purity.[7]
-
Crystallization: If a suitable solvent system can be identified, crystallization can yield a product of very high purity. This method is often less practical for oils or low-melting-point solids.[7]
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of 2-Mercaptopropanol. Due to its volatility and functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool. High-Performance Liquid Chromatography (HPLC) can also be used, potentially after derivatization.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 2-Mercaptopropanol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is suitable.[8]
-
Carrier Gas: Use Helium at a constant flow rate.[8]
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C.[8]
-
Injector and Interface Temperatures: Set to 250 °C and 280 °C, respectively.[8]
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.[8]
-
Detection: Employ scan mode for qualitative identification and Selected Ion Monitoring (SIM) for precise quantification.[8]
-
-
Data Analysis: Identify the 2-Mercaptopropanol peak by its retention time and compare the resulting mass spectrum to a reference library for confirmation.
References
- 1. chembk.com [chembk.com]
- 2. 2-Mercaptopropanol | C3H8OS | CID 102921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Mercapto-1-propanol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - 2-mercaptopropanol (C3H8OS) [pubchemlite.lcsb.uni.lu]
- 6. 2-Mercapto-1-propanol [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
